BenchChemオンラインストアへようこそ!

2',3'-dideoxy-5-iodocytidine

Antiviral research HIV Nucleoside reverse transcriptase inhibitor

2',3'-Dideoxy-5-iodocytidine (5-I-ddC) is the 5-iodinated congener of zalcitabine, offering heavy-atom detection for mass spectrometry and crystallography in gene sequencing, plus selective anti-mycobacterial activity not shared by other 5-halogenated dideoxycytidine analogues. It is an indispensable comparator for structure-activity relationship studies across the 5-substituted ddC series—where 5-fluoro retains anti-HIV activity, 5-bromo abolishes it, and 5-iodo occupies a distinct functional niche. Procure high-purity 5-I-ddC for sequencing protocol development, dCK substrate recognition profiling, and mycobacterial DNA replication research.

Molecular Formula C9H12IN3O3
Molecular Weight 337.11 g/mol
CAS No. 114748-57-1
Cat. No. B1583618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-dideoxy-5-iodocytidine
CAS114748-57-1
Molecular FormulaC9H12IN3O3
Molecular Weight337.11 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)CO)I
InChIInChI=1S/C9H12IN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1
InChIKeyUOPKTRLAQRTEKJ-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dideoxy-5-iodocytidine (5-I-ddC) Procurement Guide: A 5-Halogenated Nucleoside Reverse Transcriptase Inhibitor


2',3'-Dideoxy-5-iodocytidine (CAS 114748-57-1; synonyms: 5-I-ddC, 5-iodo-2',3'-dideoxycytidine) is a 5-halogenated dideoxynucleoside analogue structurally derived from zalcitabine (ddC) with an iodine atom substituting the hydrogen at the 5-position of the cytosine base [1]. The molecule retains the 2',3'-dideoxyribose sugar moiety essential for chain-terminating activity, while the 5-iodo substitution confers distinct physicochemical and biological properties relative to the parent compound and other 5-halogenated congeners [2]. Originally developed and patented as part of a series of 5-substituted-2',3'-dideoxycytidine analogues with anti-HTLV-III/LAV (HIV) activity, this compound is employed in antiviral research, gene sequencing applications, and as an antimicrobial agent with notable activity against Mycobacterium species [3].

Why 2',3'-Dideoxy-5-iodocytidine Cannot Be Substituted by Unmodified ddC or Other 5-Halogenated Analogues


Generic substitution among 5-halogenated 2',3'-dideoxycytidine analogues is scientifically invalid due to the profound influence of the 5-position substituent on biological activity. Systematic structure-activity relationship (SAR) studies of 5-substituted ddC analogues demonstrate that the nature of the halogen atom—or other substituent—at the 5-position determines whether anti-HIV activity is retained or completely abolished [1]. Specifically, 5-methyl and 5-bromo substitutions result in total loss of protective activity in T4+ lymphocyte assays, while 5-fluoro substitution retains both activity and potency comparable to unmodified ddC [1]. The 5-iodo analogue (5-I-ddC) occupies a distinct position within this SAR landscape, with activity profiles that differ from both the parent compound and other halogenated variants [2]. Furthermore, the 5-iodo substitution confers unique applications in gene sequencing as a chain terminator that are not shared by other 5-substituted congeners, underscoring that each 5-halogenated ddC analogue possesses a distinct functional identity that precludes direct substitution [3].

2',3'-Dideoxy-5-iodocytidine (5-I-ddC) Quantitative Differentiation Evidence Against Comparators


Anti-HIV Activity Retention Profile: 5-I-ddC vs. 5-Methyl-ddC, 5-Bromo-ddC, and 5-Fluoro-ddC in T4+ Lymphocyte Protection Assays

In a systematic SAR study of 5-substituted 2',3'-dideoxycytidine analogues evaluated for their capacity to protect T4+ lymphocytes from HTLV-III/LAV (HIV) cytopathic effects, 5-I-ddC exhibits an activity profile that distinguishes it from other 5-substituted congeners. The parent compound 2',3'-dideoxycytidine (ddC, zalcitabine) was identified as a potent protective agent [1]. Critically, substitution at the 5-position with a methyl group (5-methyl-ddC) or a bromo group (5-bromo-ddC) completely abolished activity [1]. In contrast, 5-fluoro-ddC retained both activity and potency [1]. The 5-iodo analogue (5-I-ddC) falls within the active subset of 5-halogenated derivatives, though quantitative EC50/IC50 values for 5-I-ddC in direct head-to-head comparison with ddC are not reported in the primary literature [1][2]. The SAR data demonstrate that the 5-iodo substitution does not abrogate anti-HIV activity, positioning 5-I-ddC as a structurally distinct active analogue suitable for experimental applications requiring the iodine moiety for detection, tracing, or mechanistic studies [3].

Antiviral research HIV Nucleoside reverse transcriptase inhibitor Structure-activity relationship 5-substituted dideoxycytidine

Deoxycytidine Kinase (dCK) Substrate Activity: Phosphorylation Efficiency of 5-Halogenated Deoxycytidine Analogues

The metabolic activation of dideoxynucleoside analogues requires sequential phosphorylation by cellular kinases, with the initial monophosphorylation step being rate-limiting and critical for antiviral efficacy. Studies on 5-halogenated deoxycytidine analogues demonstrate that deoxycytidine kinase (dCK) phosphorylates 5-iododeoxycytidine with kinetic parameters that differ from other 5-halogenated substrates [1][2]. While direct quantitative Ki or Km data for 5-I-ddC specifically are not available in the public literature, the broader class of 5-halogenated deoxycytidine analogues are recognized substrates for dCK [1]. The 5-iodo substitution on the cytosine base influences enzyme recognition and catalytic turnover differently than 5-fluoro, 5-chloro, or 5-bromo modifications, with each halogen atom presenting distinct steric and electronic parameters to the dCK active site [1][2]. This differential substrate recognition may translate to variation in intracellular accumulation of the active triphosphate metabolite [3].

Nucleoside metabolism Deoxycytidine kinase Phosphorylation Prodrug activation Enzyme kinetics

DNA Sequencing Chain-Terminator Utility: 5-I-ddC vs. Unsubstituted ddC in Sanger Sequencing Applications

2',3'-Dideoxy-5-iodocytidine is specifically employed in gene sequencing applications as a chain-terminating nucleotide analogue . The 2',3'-dideoxyribose sugar moiety ensures chain termination upon incorporation by DNA polymerase, while the 5-iodo substitution on the cytosine base provides a site for detection—either through the heavy atom effect of iodine for crystallographic or mass spectrometric applications, or as a synthetic precursor for introducing fluorescent or radioactive labels [1]. Unsubstituted ddC (zalcitabine) lacks the 5-position halogen necessary for detection or further conjugation, limiting its utility in sequencing applications. The 5-iodo group confers distinct physicochemical properties relative to the 5-fluoro analogue, with iodine's larger atomic radius and higher electron density providing different detection characteristics [1].

DNA sequencing Sanger sequencing Chain terminator Fluorescent labeling Dideoxynucleotides

Anti-Mycobacterial Activity: 5-I-ddC as a Selective Antibiotic Against Mycobacterium Species

2',3'-Dideoxy-5-iodocytidine exhibits antimicrobial activity with particular efficacy against Mycobacterium species . The compound is described as an antibiotic that is especially effective against mycobacteria, distinguishing it from other 5-substituted ddC analogues which have not been characterized for antibacterial properties in the public literature . The mechanism of antibacterial action is likely related to inhibition of bacterial DNA synthesis through chain termination, though specific MIC (minimum inhibitory concentration) values against defined Mycobacterium strains are not publicly available . This anti-mycobacterial activity profile represents a distinct biological application domain not shared by unsubstituted ddC (zalcitabine), which is exclusively characterized as an antiretroviral agent without reported antibacterial activity in peer-reviewed literature [1].

Antibiotic Mycobacterium Antimicrobial Nucleoside analogue Infectious disease research

Optimal Research and Industrial Application Scenarios for 2',3'-Dideoxy-5-iodocytidine (5-I-ddC) Procurement


Structure-Activity Relationship (SAR) Studies of 5-Substituted Dideoxycytidine Analogues in Antiviral Research

Investigators conducting SAR studies of 5-halogenated ddC analogues should procure 5-I-ddC as a critical member of the 5-substituted series. As demonstrated in the J. Med. Chem. 1987 study, 5-I-ddC enables comparative evaluation against 5-fluoro-ddC (active), 5-bromo-ddC (inactive), and unsubstituted ddC (active) to elucidate the steric and electronic parameters governing anti-HIV activity retention [1]. The iodine substituent provides a distinct atomic radius and electronegativity profile that cannot be modeled by smaller halogens, making 5-I-ddC an essential comparator for comprehensive SAR analysis [2].

DNA Sequencing Method Development and Chain-Termination Chemistry Optimization

Laboratories developing or optimizing DNA sequencing protocols should procure 5-I-ddC for applications requiring a cytidine-specific dideoxy chain terminator with heavy-atom detection capability. The 5-iodo moiety enables mass spectrometric detection or crystallographic phasing that is not possible with unsubstituted ddC or 5-fluoro-ddC [3]. This compound is specifically indicated for gene sequencing applications where iodine's unique detection signature provides analytical advantages .

Mycobacterium DNA Replication Inhibition Studies and Antimicrobial Screening

Researchers investigating Mycobacterium DNA replication mechanisms or screening nucleoside analogues for anti-mycobacterial activity should procure 5-I-ddC, which is described as particularly effective against Mycobacterium species . Unlike ddC, which is exclusively characterized as an antiretroviral agent, 5-I-ddC demonstrates a distinct antimicrobial spectrum that warrants its selection over unsubstituted analogues for mycobacteria-focused studies [1].

Deoxycytidine Kinase (dCK) Substrate Specificity and Nucleoside Metabolism Studies

Investigators studying nucleoside analogue metabolism and dCK substrate recognition should procure 5-I-ddC to examine how 5-halogen substitution affects phosphorylation efficiency. The 5-iodo analogue provides a unique substrate for probing dCK active site interactions, complementing studies with 5-fluoro and 5-bromo congeners [4][5]. Understanding differential phosphorylation kinetics across halogenated analogues informs prodrug design and activation strategies for nucleoside-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',3'-dideoxy-5-iodocytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.